CC(C)(C)OC(=O)N1CCN(CC1)c2ccnc(Cl)n2
. The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3
.
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound recognized for its unique structure and potential applications in medicinal chemistry and biological research. It is classified as a piperazine derivative, featuring a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring. This compound has garnered interest for its possible biological activities and versatility in various scientific applications.
The compound is identified by the Chemical Abstracts Service number 221050-88-0 and has the molecular formula C13H19ClN4O2 with a molecular weight of 298.77 g/mol . It falls under the category of organic compounds, specifically piperazine derivatives, which are often utilized in pharmaceutical development due to their ability to interact with biological targets.
The synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-chloropyrimidine. This reaction is usually conducted under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. Common solvents for this synthesis include dimethylformamide and tetrahydrofuran, with bases such as sodium hydride or potassium carbonate facilitating the reaction process.
Key Steps in Synthesis:
The molecular structure of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate can be represented as follows:
The structure consists of:
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structural features enable it to bind effectively to active sites or allosteric sites on target proteins, modulating their activity.
Key Mechanistic Insights:
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various experimental settings and its suitability for different applications .
Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate has several significant applications in scientific research:
This compound's versatility makes it a valuable tool in both academic research and industrial applications, contributing to advancements in drug discovery and development.
The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group is fundamental to the synthesis of this compound. Piperazine, being a symmetric diamine, presents significant selectivity challenges during mono-functionalization. The Boc group serves as both a protecting group and a directing moiety, enabling controlled substitution at the secondary amine while leaving the other nitrogen available for subsequent reactions [4] [9].
The standard protection protocol involves reacting anhydrous piperazine with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0-25°C. This reaction typically employs a piperazine:Boc₂O ratio of 1:1 to 1:1.05 to minimize bis-Boc formation [4]. The Boc group enhances piperazine's nucleophilicity by converting the secondary amine into a less basic carbamate, thereby improving chemoselectivity during subsequent reactions with electrophilic chloropyrimidines. This protection strategy also significantly improves the compound's physicochemical properties, increasing solubility in organic media (log P = 2.28-3.1) while maintaining crystallinity for purification [1] [6].
Table 1: Boc-Protection Methods for Piperazine Functionalization
Reagent | Solvent | Temperature | Reaction Time | Yield Range | Key Advantage |
---|---|---|---|---|---|
Di-tert-butyl dicarbonate (Boc₂O) | THF/DCM | 0-25°C | 2-4 hours | 85-92% | Excellent mono-selectivity |
Boc-ON (2-tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) | Dioxane/Water | 0-10°C | 4-6 hours | 75-85% | Reduced di-Boc formation |
tert-Butyl carbonochloridate | Aqueous NaOH/THF | 0°C | 1-2 hours | 80-88% | Cost-effective reagent |
The pivotal coupling step involves nucleophilic aromatic substitution (SNAr) between Boc-protected piperazine and 2,4-dichloropyrimidine. This reaction exploits the differential reactivity of the chloropyrimidine ring, where the 4-position is significantly more electrophilic than the 2-position due to both electronic effects and the stability of the Meisenheimer complex [1] [6]. The reaction proceeds efficiently under mild conditions (25-60°C) in polar aprotic solvents such as acetonitrile or DMF, typically employing 1.0-1.2 equivalents of the Boc-piperazine to 1.0 equivalent of 2,4-dichloropyrimidine [5] [10].
The incorporation of electron-withdrawing groups adjacent to the chlorine atom activates the pyrimidine ring toward nucleophilic attack. Kinetic studies reveal that substitution at the 4-position proceeds approximately 20-30 times faster than at the 2-position under standard conditions. This selectivity allows chemists to achieve >95% regioselectivity for the 4-substituted product without requiring protecting group strategies on the pyrimidine ring itself [6] [10]. The reaction is typically complete within 2-6 hours, with isolated yields ranging from 80-92% after crystallization from ethanol/water mixtures [1] [5].
The Boc group, while essential for protection, introduces significant synthetic constraints due to its acid sensitivity and thermal lability. Optimization of the coupling reaction must therefore balance reaction efficiency with preservation of the tert-butyl ester functionality [4] [8]. Critical parameters include:
Monitoring reaction progress by HPLC or TLC (Rf = 0.4-0.5 in 1:1 ethyl acetate/hexanes) is crucial to prevent over-reaction, which can lead to disubstitution products. Post-reaction, careful quenching below 10°C followed by extraction into ethyl acetate (rather than chloroform or DCM, which can contain acidic stabilizers) preserves Boc integrity during workup [2] [5].
Table 2: Optimization Parameters for Coupling Reaction
Parameter | Suboptimal Condition | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Temperature | >70°C | 50-60°C | Prevents Boc deprotection (<3% vs. >20%) |
Base | K₂CO₃ | Triethylamine | Reduces hydrolysis (purity >98% vs. 85-90%) |
Solvent | DMSO | Acetonitrile | Easier removal; higher crystallinity |
Stoichiometry (Boc-piperazine : dichloropyrimidine) | 1:1 | 1.05-1.1:1 | Complete conversion; minimal disubstitution |
Reaction Concentration | >1.5 M | 0.8-1.0 M | Prevents dimerization; improves crystallinity |
While solution-phase synthesis dominates industrial production of this compound, solid-phase approaches offer distinct advantages for combinatorial chemistry applications. The solution-phase method follows a linear two-step process: Boc protection of piperazine followed by regioselective SNAr with 2,4-dichloropyrimidine [1] [5]. This approach achieves high yields (typically 75-85% overall) and scalability (>kilogram quantities), with purification via simple crystallization from ethanol/water providing >98% purity [10]. The primary limitations include the requirement for extensive solvent volumes and challenges in automating the process.
Solid-phase methodologies employ resin-bound piperazine derivatives, typically attached through a photocleavable or acid-labile linker. The Boc protection is performed on-resin, followed by chloropyrimidine coupling. Cleavage yields the target compound with purities >85% after simple filtration [4]. Though attractive for parallel synthesis of analogs, solid-phase approaches suffer from lower overall yields (50-65%), higher reagent costs, and limitations in final product loading (typically 0.5-1.2 mmol/g resin). Additionally, the 2-chloropyrimidine moiety can participate in unwanted side reactions with certain resin functionalities [9].
The solution-phase approach remains preferred for large-scale synthesis due to established manufacturing infrastructure, lower production costs, and higher purity specifications achievable through crystallization. Solid-phase methods find niche applications in generating focused libraries where the target compound serves as a building block for subsequent diversification [4] [9].
Modern synthetic approaches increasingly incorporate green chemistry principles to minimize environmental impact while maintaining efficiency. Solvent selection plays a pivotal role, with ethanol-water mixtures (4:1 to 7:3 v/v) replacing traditional aprotic solvents like DMF or acetonitrile in the coupling step. This substitution reduces waste toxicity while maintaining yields >85% [5] [6]. Catalyst-free conditions are employed throughout the synthesis, avoiding transition metal contamination concerns in pharmaceutical intermediates.
Process intensification strategies significantly enhance sustainability:
Table 3: Green Chemistry Metrics for Production
Metric | Traditional Process | Green Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 35-40 | 12-15 | 60-65% reduction |
Solvent Recycling | None | >80% recovery | Eliminates 3000 L/100kg waste |
Energy Consumption (per kg) | 120-150 MJ | 65-75 MJ | 45-50% reduction |
E-Factor (kg waste/kg product) | 25-30 | 8-10 | 65-70% reduction |
Solvent Choice | DMF/Acetonitrile | Ethanol-Water | Reduced toxicity (LD50 >5000 mg/kg) |
These innovations align with pharmaceutical industry goals of reducing carbon footprint while maintaining cost-effectiveness in multi-ton production [5] [6] [10]. Life cycle analyses indicate the green synthesis reduces greenhouse gas emissions by 35-40% compared to conventional approaches, primarily through solvent reduction and energy optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: